O,O'-Dimethyl monothiocarbonate
Description
Properties
CAS No. |
1115-13-5 |
|---|---|
Molecular Formula |
C3H6O2S |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
dimethoxymethanethione |
InChI |
InChI=1S/C3H6O2S/c1-4-3(6)5-2/h1-2H3 |
InChI Key |
BJIKOZOULYUROB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Bonding
- O,O'-Dimethyl Monothiocarbonate: Contains a central thiocarbonate group (-O-C(=S)-O-) with methyl groups. The C=S bond (thione) confers distinct reactivity compared to C=O .
- Dimethyl Carbonate (DMC) : Features a carbonate group (-O-C(=O)-O-) with methyl substituents. The C=O bond is shorter and more polar than C=S, leading to higher thermal stability .
- Dimethyl Dithiocarbonate: Contains a dithiocarbonate group (-S-C(=S)-S-), offering enhanced nucleophilicity and lower thermal stability compared to monothiocarbonates .
Physical and Thermal Properties
- Glass Transition Temperature (Tg): Poly(trimethylene monothiocarbonate) (PTMMTC): Tg ≈ −17 to −25°C. Poly(trimethylene carbonate) (PTMC): Tg ≈ −25°C . Sulfur incorporation slightly elevates Tg due to increased chain rigidity but reduces crystallinity compared to dithiocarbonates .
Thermal Degradation :
| Polymer | Tg (°C) | Degradation Onset (°C) | Crystallinity |
|---|---|---|---|
| PTMMTC | −17 to −25 | 228.5 | Semi-crystalline (≤71%) |
| PTMC | −25 | 197 | Amorphous |
| Poly(dithiocarbonate) | −41 | 150–180 | Low |
Regioselectivity in Copolymerization
Monothiocarbonates derived from COS and epoxides exhibit regioselectivity influenced by catalyst steric/electronic effects. Cr-salen catalysts favor tail-to-head (TH) linkages (>98%) due to controlled nucleophilic attack at the epoxide’s methylene carbon .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for O,O'-Dimethyl monothiocarbonate, and how do reaction conditions influence product purity?
- Methodological Answer : this compound is synthesized via hydrolysis of carbonyl sulfide (OCS) under alkaline conditions, where monothiocarbonate forms as a transient intermediate . For cyclic monothiocarbonates, ring-opening polymerization (ROP) using catalysts like potassium tert-butoxide (KOtBu) at 0°C in THF is effective, yielding polymers with controlled molecular weights (e.g., Mn = 18.0 kg mol⁻¹, Đ = 1.5) . Reaction temperature and pH significantly affect purity; for example, acidic conditions promote unimolecular hydrolysis, while alkaline conditions stabilize monothiocarbonate intermediates. Purification via fractional distillation (boiling point ~72.4°C) or chromatography is recommended to isolate the compound from byproducts like trithiocarbonate .
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